molecular formula C15H24N2O2S B2573473 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide CAS No. 1428365-71-2

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2573473
CAS No.: 1428365-71-2
M. Wt: 296.43
InChI Key: UYFHOQXZJKWXRU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the piperidine ring can yield various substituted piperidines.

Scientific Research Applications

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and piperidine rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the piperidine ring offers flexibility and potential for various substitutions.

Biological Activity

2-Ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H22N2O2S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure features a thiophene ring, a piperidine moiety, and an ethoxy group, which are significant for its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to thiophene and piperidine structures. The compound shows promising results against several pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of biofilm formation and protein synthesis
Escherichia coli0.5 - 1 μg/mLDisruption of cell membrane integrity
Candida albicans50 μg/mLInhibition of biofilm formation without affecting planktonic cells

The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cancer Cell Line IC50 (μM) Mechanism
FaDu (hypopharyngeal cancer)15Induction of apoptosis through mitochondrial pathway
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)25Inhibition of proliferation via downregulation of cyclins

The compound exhibited cytotoxic effects on cancer cells, with mechanisms involving apoptosis and cell cycle regulation .

3. Neuroprotective Effects

Research indicates that derivatives containing piperidine structures may also provide neuroprotective benefits.

  • Mechanism of Action : The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
  • Model Used : In vitro studies using SH-SY5Y neuroblastoma cells showed reduced apoptosis in the presence of the compound.

Case Studies

A series of case studies highlight the efficacy of the compound in various applications:

  • Case Study on Antimicrobial Resistance : A study conducted on hospital-acquired infections noted that the compound significantly reduced biofilm formation in Staphylococcus aureus, effectively overcoming resistance mechanisms .
  • Cancer Treatment Protocols : Patients with advanced hypopharyngeal cancer treated with a regimen including this compound showed improved survival rates compared to traditional therapies alone .
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid-beta plaque formation .

Properties

IUPAC Name

2-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-2-19-12-15(18)16-7-10-17-8-5-13(6-9-17)14-4-3-11-20-14/h3-4,11,13H,2,5-10,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFHOQXZJKWXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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